N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide is a chemical compound known for its unique structure and properties It contains a dimethylsilanediyl group linked to two oxy groups, which are further connected to dibenzenecarboximidamide moieties
Vorbereitungsmethoden
The synthesis of N’,N’‘-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide typically involves the reaction of 3,3’-(dimethylsilanediyl)bis(N,N-dimethylaniline) with 2-formylterephthalic acid in acetic acid (AcOH) at elevated temperatures. The reaction is carried out in a sealed tube at 170°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is utilized in the production of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl group provides stability and flexibility, while the dibenzenecarboximidamide moieties interact with various biological and chemical entities. These interactions can modulate pathways and processes, making the compound effective in its applications.
Vergleich Mit ähnlichen Verbindungen
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide can be compared with similar compounds such as:
(2,2’-Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): Another silane-based cross-linker used in polymer chemistry.
(2,2’-Methyl(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A related compound with a phenyl group that offers different properties.
(2,2’-Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A compound with two phenyl groups, providing unique characteristics.
The uniqueness of N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide lies in its specific structure, which imparts distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
55275-12-2 |
---|---|
Molekularformel |
C16H20N4O2Si |
Molekulargewicht |
328.44 g/mol |
IUPAC-Name |
N'-[[[amino(phenyl)methylidene]amino]oxy-dimethylsilyl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C16H20N4O2Si/c1-23(2,21-19-15(17)13-9-5-3-6-10-13)22-20-16(18)14-11-7-4-8-12-14/h3-12H,1-2H3,(H2,17,19)(H2,18,20) |
InChI-Schlüssel |
JOWWPIDDDFTNJW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(ON=C(C1=CC=CC=C1)N)ON=C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.